

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloroquinolin-3-ol

Cat. No.: B2911830

[Get Quote](#)

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous synthetic compounds with diverse pharmacological activities. The fusion of a benzene ring to a pyridine ring creates a heterocyclic structure that is both chemically stable and electronically versatile, allowing for functionalization at various positions. Halogenation, particularly chlorination, of the quinoline core is a common strategy to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a chlorine atom can enhance metabolic stability, improve membrane permeability, and alter binding affinities to biological targets. 5-Chloroquinolin-8-ol is a classic exemplar of this principle, where the specific placement of the chloro and hydroxyl groups gives rise to its potent biological effects.

Compound Profile: 5-Chloroquinolin-8-ol (Cloxyquin)

A clear identification of the target compound is paramount for reproducible research. This section details the essential identifiers and physicochemical properties of 5-Chloroquinolin-8-ol.

2.1 Nomenclature and Identifiers

- IUPAC Name: 5-chloroquinolin-8-ol
- CAS Number: 130-16-5[2][3][4]
- Synonyms: Cloxyquin, 5-Chloro-8-hydroxyquinoline, 5-Chlorooxine, Chlorisept[2][3][5]

- Molecular Formula: C₉H₆ClNO[2][4]
- Molecular Weight: 179.60 g/mol [2][4][5]

2.2 Physicochemical Properties

The physical and chemical characteristics of a compound dictate its handling, formulation, and biological behavior. The properties of 5-Chloroquinolin-8-ol are summarized below.

Property	Value	Source(s)
Appearance	Light yellow crystalline powder	[6]
Melting Point	122-124 °C	[6]
Density	1.412 g/cm ³	[6]
Solubility	Soluble in organic solvents like ethanol, ether, chloroform	[7]
Purity (Typical)	≥95-98%	[6]

Synthesis and Purification: A Validated Protocol

The synthesis of 5-Chloroquinolin-8-ol is most commonly achieved through a variation of the Skraup-Doebner-von Miller reaction. This approach constructs the quinoline ring system from an aniline derivative. The causality behind this choice lies in its efficiency and the availability of starting materials.

3.1 Synthetic Pathway Overview

The reaction proceeds by condensing 4-chloro-2-aminophenol with an α,β -unsaturated carbonyl compound precursor, such as glycerol or acrolein, in a strongly acidic medium (e.g., sulfuric or hydrochloric acid).[8][9] The acid catalyzes the cyclization and subsequent dehydration and oxidation steps to yield the aromatic quinoline core.

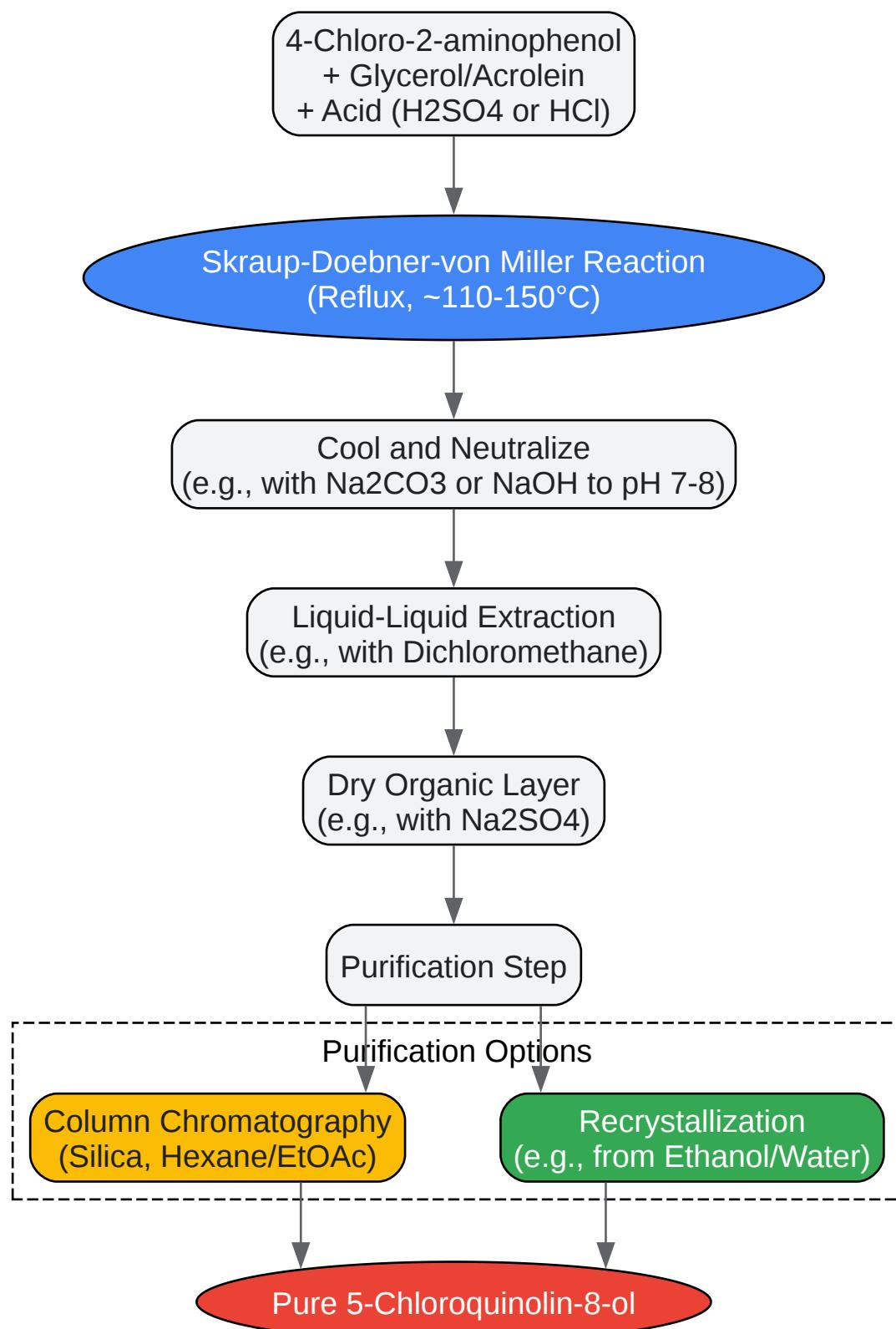

[Click to download full resolution via product page](#)

Fig. 1: General workflow for the synthesis and purification of 5-Chloroquinolin-8-ol.

3.2 Step-by-Step Laboratory Protocol

This protocol represents a self-validating system adapted from established procedures.[\[8\]](#)[\[9\]](#) [\[10\]](#)

- Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 4-chloro-2-aminophenol (1.0 eq) and a suitable solvent such as 1N hydrochloric acid.
- Reagent Addition: Add an oxidizing agent and the cyclizing agent, such as glycerol (approx. 3.0 eq) or acrolein diethyl acetal (approx. 2.5 eq).[\[8\]](#) The use of an oxidizing agent like 4-chloro-2-nitrophenol can improve yields in some patented methods.[\[10\]](#)
- Reflux: Heat the mixture to reflux (typically 110-150°C) for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
- Workup - Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize it to a pH of 7-8 by the slow addition of a base, such as solid sodium carbonate or an aqueous sodium hydroxide solution.[\[8\]](#)[\[9\]](#) This step is critical as it precipitates the crude product from the acidic solution.
- Workup - Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers. The choice of solvent is based on its ability to effectively dissolve the product while being immiscible with water.
- Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent like sodium sulfate (Na_2SO_4), filter, and evaporate the solvent under reduced pressure to yield the crude solid product.

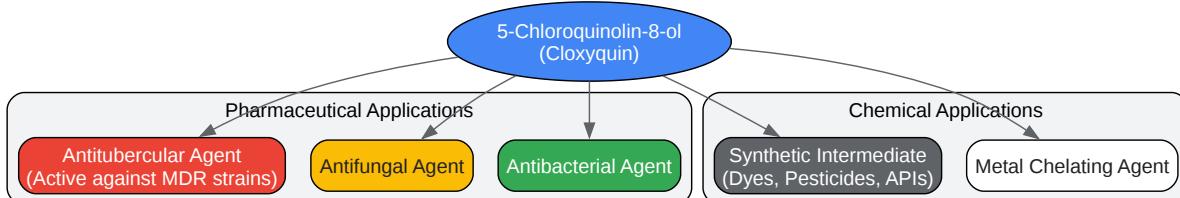
3.3 Purification

Achieving high purity is essential for biological assays and further synthetic applications.

- Recrystallization: This is often the most effective method for purifying the final compound. The crude solid is dissolved in a minimal amount of a hot solvent (e.g., ethanol) and then allowed to cool slowly, often after the addition of an anti-solvent like water, to form high-purity

crystals.[11] The addition of activated carbon to the hot solution can be used to remove colored impurities before filtration.[11][12]

- Column Chromatography: For more challenging purifications or to isolate the product from closely related byproducts, silica gel column chromatography is employed. A typical eluent system is a gradient of ethyl acetate in hexane.[8]


Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. The following table summarizes the expected analytical data for 5-Chloroquinolin-8-ol.

Analytical Technique	Expected Results
¹ H NMR	Aromatic protons will appear as a series of doublets and multiplets in the δ 7.0-9.0 ppm range. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on solvent and concentration.
¹³ C NMR	Nine distinct carbon signals are expected, with carbons attached to electronegative atoms (Cl, N, O) shifted downfield. The C8 carbon bearing the hydroxyl group would appear around δ 150-155 ppm.
Mass Spectrometry (MS)	The molecular ion peak (M^+) will be observed at $m/z \approx 179$. A characteristic isotopic pattern for one chlorine atom (M^+ and $M+2^+$ peaks in a ~3:1 ratio) will be present, confirming the presence of chlorine.
FTIR Spectroscopy	Characteristic peaks include a broad O-H stretch (~3400 cm^{-1}), C-H aromatic stretches (~3100-3000 cm^{-1}), C=C and C=N aromatic ring stretches (~1600-1450 cm^{-1}), and a C-Cl stretch (~800-600 cm^{-1}).
High-Performance Liquid Chromatography (HPLC)	A single major peak should be observed on a reverse-phase column (e.g., C18), indicating high purity (typically >98%).

Applications in Drug Discovery and Scientific Research

5-Chloroquinolin-8-ol is not merely a laboratory chemical; it is a versatile molecule with a proven track record in biological and chemical research.

[Click to download full resolution via product page](#)

Fig. 2: Major application areas of 5-Chloroquinolin-8-ol.

5.1 Antimicrobial and Antitubercular Activity

The most significant application of Cloxyquin is in antimicrobial research. It exhibits a broad spectrum of activity against bacteria, fungi, and protozoa.[\[5\]](#)[\[6\]](#)

Its most compelling activity is against *Mycobacterium tuberculosis*. Studies have demonstrated potent in vitro activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.062 to 0.25 µg/mL.[\[13\]](#) Crucially, this activity extends to multidrug-resistant (MDR) strains, making it a valuable lead compound in the search for new tuberculosis therapies.[\[13\]](#) The mechanism is believed to involve the chelation of essential metal ions required for bacterial enzyme function.

5.2 Versatile Synthetic Intermediate

Beyond its direct biological activity, 5-Chloroquinolin-8-ol serves as a key building block in organic synthesis. Its hydroxyl and chloro groups provide reactive handles for further functionalization. It is used as an intermediate in the manufacturing of:

- Active Pharmaceutical Ingredients (APIs): As a scaffold for more complex drugs.[\[6\]](#)
- Agrochemicals: It is a precursor in the synthesis of certain herbicides and fungicides.[\[7\]](#)
- Dyes and Pigments: The quinoline core is a known chromophore, and derivatives are used in dye chemistry.[\[7\]](#)

Safety and Handling

As with any active chemical compound, proper handling is essential.

- **Hazards Identification:** 5-Chloroquinolin-8-ol is classified as an irritant. It is known to cause skin and eye irritation and may cause respiratory irritation upon inhalation.[7][14]
- **Handling Precautions:** Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- **Storage:** Store in a cool, dry place away from incompatible materials like strong oxidizing agents.[7]

Conclusion

5-Chloroquinolin-8-ol, or Cloxyquin, is a molecule of substantial scientific and pharmaceutical importance. Its straightforward synthesis, combined with its potent and broad-spectrum biological activity, particularly against drug-resistant tuberculosis, solidifies its role as a critical compound for research. This guide has provided the essential technical framework for its synthesis, purification, characterization, and application, empowering researchers to confidently and effectively utilize this versatile quinoline derivative in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. appchemical.com [appchemical.com]
2. Cloxyquin [webbook.nist.gov]
3. Cloxyquin (CAS 130-16-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
4. 5-Chloroquinolin-8-ol | CAS 130-16-5 | LGC Standards [lgcstandards.com]

- 5. 5-Chloro-8-hydroxyquinoline | C9H6CINO | CID 2817 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. innospk.com [innospk.com]
- 7. nbinno.com [nbinno.com]
- 8. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 9. Method for preparing 5-chloro-8-hydroxyquinoline - Eureka | Patsnap
[eureka.patsnap.com]
- 10. CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 13. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-Chloroquinoline | C9H6CIN | CID 69458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Quinoline Scaffold in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2911830#cas-number-for-5-chloroquinolin-3-ol\]](https://www.benchchem.com/product/b2911830#cas-number-for-5-chloroquinolin-3-ol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com